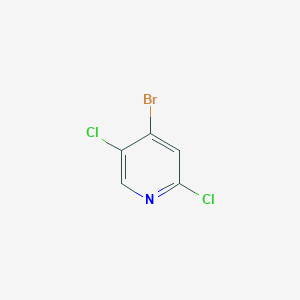

4-Bromo-2,5-dichloropyridine

説明

4-Bromo-2,5-dichloropyridine (molecular formula C₅H₂BrCl₂N) is a halogenated pyridine derivative with significant utility in synthetic chemistry. Pyridine derivatives like this are pivotal in pharmaceuticals and agrochemicals due to their electron-deficient aromatic ring, which facilitates nucleophilic substitution and metal-catalyzed cross-coupling reactions.

特性

IUPAC Name |

4-bromo-2,5-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWPWIYBRGEYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657722 | |

| Record name | 4-Bromo-2,5-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184917-16-5 | |

| Record name | 4-Bromo-2,5-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Preparation Route from 2-Amino-4-chloropyridine

A robust and scalable method for synthesizing 4-bromo-2,5-dichloropyridine involves a two-step process starting from 2-amino-4-chloropyridine:

Step 1: Bromination to form 5-Bromo-2,4-dichloropyridine intermediate

- Reagents : 2-amino-4-chloropyridine dissolved in methylene dichloride.

- Brominating agent : N-bromo-succinimide (NBS).

- Conditions : Reaction mixture cooled to 0 °C; NBS added slowly in batches; stirred for 30 minutes.

- Workup : Solvent removal by rotary evaporation; crude product dissolved in ethyl acetate with acid-base extraction; washed with brine and dried.

- Yield : Approximately 87% for the brominated intermediate.

Reaction Scheme Summary

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-amino-4-chloropyridine | N-bromo-succinimide, methylene dichloride, 0 °C, 30 min | 5-Bromo-2,4-dichloropyridine (intermediate) | 87 |

| 2 | 5-Bromo-2,4-dichloropyridine | NaNO2, HCl (-30 °C), CuCl, 1 hr, room temp | This compound | 68 |

Advantages of the Method

- Raw Material Cost : Uses relatively inexpensive starting materials.

- Safety : Avoids explosive or highly toxic reagents.

- Yield : High yields compared to older methods (<10% in some cases).

- Scalability : Demonstrated feasibility at lab and pilot scales (50 g to 500 g scale).

- Purification : Straightforward extraction and chromatography procedures.

Research Findings and Industrial Implications

- The described method has been patented and validated with detailed experimental data supporting yields and purity.

- The process overcomes scale-up challenges by avoiding dangerous reagents and extreme conditions.

- It enables cost-effective production of this compound, facilitating its use in pharmaceutical intermediates and agrochemical synthesis.

Summary Table of Preparation Method Parameters

| Parameter | Details |

|---|---|

| Starting material | 2-amino-4-chloropyridine |

| Brominating agent | N-bromo-succinimide (NBS) |

| Solvent for bromination | Methylene dichloride |

| Bromination temperature | 0 °C |

| Diazotization temperature | -30 °C |

| Diazotizing agent | Sodium nitrite |

| Chlorination reagent | Cuprous chloride |

| Reaction time (bromination) | 30 minutes |

| Reaction time (diazotization) | 1 hour |

| Intermediate yield | 87% |

| Final product yield | 68% |

| Purification | Acid-base extraction, column chromatography |

| Scale demonstrated | 50 g to 500 g laboratory scale |

化学反応の分析

Types of Reactions

4-Bromo-2,5-dichloropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace halogen atoms.

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a boronic acid or ester under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield a range of substituted pyridines .

科学的研究の応用

Chemical Properties and Structure

4-Bromo-2,5-dichloropyridine (CHBrClN) is characterized by its unique halogenated structure, which enhances its reactivity and interaction with biological systems. The compound's molecular formula indicates the presence of bromine and chlorine substituents on the pyridine ring, contributing to its chemical properties.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

| Field | Application |

|---|---|

| Organic Chemistry | Used as an intermediate in the synthesis of complex organic compounds. |

| Biochemistry | Studied for its interactions with enzymes, particularly cytochrome P450, which is crucial for drug metabolism. |

| Pharmaceuticals | Serves as a precursor in the development of therapeutic agents targeting specific diseases. |

| Agrochemicals | Employed in the synthesis of herbicides and pesticides that minimize environmental impact. |

| Material Science | Utilized in the production of specialty polymers and coatings with enhanced durability. |

| Analytical Chemistry | Acts as a standard in analytical methods for quantifying related substances. |

Biochemical Interactions

This compound has been shown to interact significantly with various enzymes and proteins:

- Cytochrome P450 Interaction : This compound forms stable complexes with cytochrome P450 enzymes, potentially inhibiting or modifying their activity. Such interactions are crucial for understanding drug metabolism and toxicity.

- Kinase Inhibition : Recent studies have demonstrated that this compound can inhibit specific kinases involved in cancer cell proliferation, suggesting potential applications in cancer therapy.

- Neuroprotective Effects : Research indicates that it may modulate nitric oxide synthase activity, contributing to neuroprotection.

- Antimicrobial Properties : Preliminary findings suggest antimicrobial activity against certain bacterial strains, highlighting its potential in developing new antibiotics.

Case Studies and Research Findings

Several studies illustrate the practical applications of this compound:

- Inhibition of Cancer Cell Proliferation : A study published in a peer-reviewed journal reported that this compound effectively inhibits specific kinases associated with cancer growth. The researchers noted a significant reduction in cell viability in treated samples compared to controls.

- Neuroprotective Mechanisms : Another investigation focused on the compound's ability to modulate nitric oxide levels in neuronal cells. The results indicated that treatment with this compound led to improved neuronal survival rates under oxidative stress conditions.

- Development of Agrochemicals : In agricultural research, this compound has been utilized as an intermediate in synthesizing novel herbicides that demonstrate high efficacy while being environmentally friendly.

作用機序

The mechanism of action of 4-Bromo-2,5-dichloropyridine involves its ability to undergo various chemical reactions, particularly those involving halogen substitution. The molecular targets and pathways depend on the specific application and the nature of the derivatives formed. For example, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors to exert their effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Positioning

The position of halogen substituents on the pyridine ring critically influences reactivity and applications. Key analogs include:

4-Bromo-2,3-dichloropyridine

- CAS : 1020717-98-9

- Molecular Formula : C₅H₂BrCl₂N

- Molecular Weight : 226.89 g/mol

- XLogP3 : 3.1

- Applications : A versatile building block for pharmaceuticals and agrochemicals. Its bromine at position 4 and chlorines at 2 and 3 create distinct electronic effects, favoring regioselective reactions at the 4-position .

2-Bromo-3,5-dichloropyridine

- CAS : 14482-51-0

- Molecular Formula : C₅H₂BrCl₂N

- Molecular Weight : 226.88 g/mol

- Storage : Requires storage at 0–6°C to maintain stability .

- Reactivity : Bromine at position 2 directs reactions to the 2- and 6-positions due to steric and electronic effects.

4-Bromo-2,5-dichloropyridine 1-oxide

- Molecular Formula: C₅H₂BrCl₂NO

- Molecular Weight : 242.89 g/mol

- Applications : The oxygen atom in the 1-oxide form enhances polarity, making it suitable for aqueous-phase reactions or as an intermediate in oxidation-sensitive syntheses .

4-Bromo-2,5-dichlorophenol

- CAS : 1940-42-7

- Molecular Formula : C₆H₃BrCl₂O

Comparative Data Table

生物活性

4-Bromo-2,5-dichloropyridine (C₅H₂BrCl₂N) is a halogenated pyridine derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its molecular weight of 226.89 g/mol, features a pyridine ring with two chlorine atoms and one bromine atom at the 2 and 5 positions relative to the nitrogen atom. Its unique structure influences its reactivity and interactions with biological systems, making it a candidate for various pharmaceutical applications.

The synthesis of this compound typically involves halogenation reactions of pyridine derivatives. Various methods have been explored, including:

- Halogenation of 2,5-dichloropyridine : This method allows for selective bromination at the 4-position.

- Cross-coupling reactions : Utilizing palladium catalysts to facilitate the formation of C-X bonds where X is a halogen.

These synthetic pathways are crucial for producing derivatives that can exhibit enhanced biological activity or selectivity for specific targets.

Cytochrome P450 Inhibition

One of the most significant biological activities associated with this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is vital in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing or diminishing their therapeutic effects.

| Enzyme | Activity | Impact |

|---|---|---|

| CYP1A2 | Inhibitor | Alters drug metabolism |

Cellular Effects

This compound has been shown to influence various cellular processes:

- Cell Signaling Modulation : It can modulate key signaling pathways such as MAPK/ERK by affecting protein phosphorylation states, which in turn alters gene expression and cellular responses.

- Interaction with Metabolic Enzymes : The compound can interact with metabolic enzymes, leading to significant changes in metabolite levels and overall metabolic flux within cells.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition Studies : A study highlighted its effectiveness in inhibiting CYP1A2 activity in vitro, suggesting potential applications in drug design where modulation of drug metabolism is desired.

- Molecular Docking Studies : Research involving molecular docking simulations indicated favorable binding interactions between this compound and target enzymes involved in metabolic pathways. These findings support its potential as a lead compound in drug development .

- Antimicrobial Screening : A comparative analysis with related pyridine derivatives demonstrated that while direct antimicrobial activity was not conclusively established for this compound itself, its structural analogs showed promising results against various microbial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-2,5-dichloropyridine, and how can regioselectivity be controlled?

- Methodology : A typical synthesis involves halogenation of a dichloropyridine precursor. For example, bromination of 2,5-dichloropyridine can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a halogenated solvent like CCl₄ . Alternatively, direct bromination with Br₂ in the presence of Lewis acids (e.g., FeBr₃) may be employed, though this requires careful temperature control to avoid over-bromination. Regioselectivity at the 4-position is influenced by the electron-withdrawing effects of adjacent chlorine atoms, directing bromine to the para position .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to detect intermediates/by-products (e.g., 2-Bromo-3,5-dichloropyridine) .

Q. How is this compound purified and characterized in academic settings?

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) is standard. Slow solvent evaporation (e.g., over 2 weeks) yields single crystals for X-ray diffraction .

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., δ ~8.3 ppm for pyridine protons). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Purity (>97%) is confirmed via GC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Analysis : Contradictions often arise from isomer formation (e.g., 4-Bromo-2,6-dichloropyridine vs. target compound). Use 2D NMR (COSY, NOESY) to distinguish positional isomers. Computational tools (DFT calculations) predict NMR chemical shifts and optimize geometry for comparison with experimental data .

- Case Study : In a 2021 study, X-ray crystallography resolved ambiguities in a tin(IV) complex derived from 2-amino-3,5-dichloropyridine, highlighting the importance of structural validation .

Q. What strategies optimize catalytic cross-coupling reactions using this compound as a substrate?

- Methodology : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ or XPhos Pd G3 as catalysts. Use microwave-assisted heating (120°C, 30 min) to enhance reaction efficiency. The chlorine substituents act as directing groups, facilitating selective coupling at the bromine site .

- Challenges : Competing dehalogenation or homocoupling may occur; optimize ligand-to-metal ratios and base (e.g., K₂CO₃ vs. Cs₂CO₃) to suppress side reactions .

Q. How does steric and electronic effects of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?

- Electronic Effects : The electron-deficient pyridine ring accelerates SNAr, with bromine acting as a better leaving group than chlorine under basic conditions (e.g., NaH/DMF).

- Steric Effects : Steric hindrance from 2,5-dichloro substituents directs nucleophiles to the 4-position. For example, amination with NH₃/MeOH at 100°C yields 4-amino-2,5-dichloropyridine .

Data Contradiction and Reproducibility

Q. Why do reported yields for this compound synthesis vary across studies?

- Root Causes : Variations in bromination efficiency (NBS vs. Br₂), solvent purity, or catalyst aging. For example, trace moisture in CCl₄ can reduce NBS reactivity .

- Mitigation : Standardize reagent drying (e.g., molecular sieves) and validate reaction conditions (reflux temperature, inert atmosphere) .

Q. How can researchers differentiate between this compound and its structural analogs (e.g., 5-Bromo-2,4-dichloropyridine)?

- Analytical Techniques : Compare melting points (mp) and retention times in GC. For example, 4-Bromo-2,6-dichloropyridine (CAS 98027-80-6) has distinct mp and NMR shifts compared to the 2,5-isomer .

- Crystallography : Single-crystal X-ray structures unambiguously assign substitution patterns .

Applications in Academic Research

Q. What role does this compound play in designing enzyme inhibitors or agrochemicals?

- Case Study : The compound serves as a precursor in synthesizing kinase inhibitors, where the bromine site is functionalized with heterocycles. In agrochemistry, it is a key intermediate for herbicides targeting acetolactate synthase (ALS) .

- Mechanistic Insight : The chlorine atoms enhance lipophilicity, improving membrane permeability in bioactive molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。